molecular formula C20H16BrNO2 B3654603 (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide

(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B3654603
M. Wt: 382.2 g/mol
InChI Key: KGYQOQHTUJKWJJ-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the bromophenyl group and the prop-2-enamide moiety adds to the compound’s complexity and potential reactivity. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide typically involves several steps:

Chemical Reactions Analysis

(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide can be compared with other similar compounds:

Properties

IUPAC Name

(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c21-17-8-6-16(7-9-17)19-12-10-18(24-19)11-13-20(23)22-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYQOQHTUJKWJJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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